molecular formula C15H19FN2O3 B1650227 1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- CAS No. 1155160-14-7

1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)-

Cat. No.: B1650227
CAS No.: 1155160-14-7
M. Wt: 294.32
InChI Key: WXGQGGDXIGWZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- is a synthetic organic compound with the molecular formula C15H19FN2O3 It is characterized by the presence of a piperazine ring substituted with a 3-fluoro-4-methylbenzoyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 3-fluoro-4-methylbenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Propanoic Acid Moiety: The resulting intermediate is then reacted with a propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 3-(4-Methylbenzoyl)propionic acid
  • (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid

Uniqueness

1-Piperazinepropanoic acid, 4-(3-fluoro-4-methylbenzoyl)- is unique due to the combination of its piperazine ring, fluoro-substituted benzoyl group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

1155160-14-7

Molecular Formula

C15H19FN2O3

Molecular Weight

294.32

IUPAC Name

3-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C15H19FN2O3/c1-11-2-3-12(10-13(11)16)15(21)18-8-6-17(7-9-18)5-4-14(19)20/h2-3,10H,4-9H2,1H3,(H,19,20)

InChI Key

WXGQGGDXIGWZQF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCC(=O)O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCC(=O)O)F

Origin of Product

United States

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